molecular formula C22H26N2O2 B095241 Solvent blue 35 CAS No. 17354-14-2

Solvent blue 35

Cat. No.: B095241
CAS No.: 17354-14-2
M. Wt: 350.5 g/mol
InChI Key: OCQDPIXQTSYZJL-UHFFFAOYSA-N
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Description

Solvent blue 35 is an organic compound with the molecular formula C22H26N2O2. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features two butylamino groups attached to the anthracene core. This compound is known for its vibrant blue color and is used in various applications, including dyes and pigments .

Biochemical Analysis

Biochemical Properties

It is known that the compound has a high molecular weight and contains several functional groups that may interact with enzymes, proteins, and other biomolecules . These interactions could potentially influence various biochemical reactions.

Cellular Effects

Preliminary studies suggest that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is hypothesized that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Preliminary studies suggest that the compound may have long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 1,4-Bis(butylamino)anthracene-9,10-dione vary with different dosages in animal models. Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

It is hypothesized that the compound may interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

The compound may interact with various transporters or binding proteins, potentially affecting its localization or accumulation .

Subcellular Localization

The compound may contain targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

Solvent blue 35 can be synthesized through the reaction of 1,4-dihydroxyanthracene-9,10-dione with butan-1-amine. The reaction typically involves the condensation of these two reactants under controlled conditions to yield the desired product .

Industrial Production Methods

In industrial settings, the synthesis of this compound involves the use of large-scale reactors where the reactants are mixed and heated to facilitate the condensation reaction. The product is then purified through various techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for commercial use .

Chemical Reactions Analysis

Types of Reactions

Solvent blue 35 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroquinone forms .

Scientific Research Applications

Solvent blue 35 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Solvent blue 35 can be compared with other similar compounds, such as:

These compounds share a common anthracene core but differ in their substituents, leading to variations in their chemical properties and biological activities.

Biological Activity

Solvent Blue 35, also known as Sudan Blue II or Oil Blue 35, is an anthraquinone dye primarily used for coloring alcoholic and hydrocarbon-based solvents. Its chemical structure is represented by the molecular formula C22H26N2O2C_{22}H_{26}N_{2}O_{2} and a molecular weight of 350.454 g/mol. This compound is significant not only for its industrial applications but also for its biological activity, particularly in staining triglycerides in animal tissues.

PropertyValue
CAS Number17354-14-2
Molecular Weight350.454 g/mol
Density1.2 ± 0.1 g/cm³
Boiling Point568.7 ± 50.0 °C
Melting Point120-122 °C
Flash Point187.2 ± 30.3 °C

Staining Properties

This compound is widely utilized in histology for staining triglycerides within tissues, allowing for the visualization of fat deposits in various biological samples. This property is particularly useful in studies related to metabolic disorders and adipose tissue analysis.

Toxicological Studies

Research has indicated that this compound exhibits low toxicity, although it is essential to consider the concentration and exposure duration in experimental settings. Studies have shown that high doses can lead to adverse effects, but typical usage levels in laboratory settings are generally considered safe .

Case Studies and Research Findings

  • Histological Applications : In a study examining the effects of dietary fats on tissue composition, this compound was employed to stain adipose tissues, revealing significant differences in triglyceride accumulation between control and experimental groups .
  • Mutagenicity Assessments : A virtual screening study assessed the mutagenic potential of various dyes, including this compound. The findings suggested that while some anthraquinone dyes possess mutagenic properties, this compound did not show significant mutagenic effects under standard testing conditions .
  • Environmental Impact : Research has highlighted concerns regarding the environmental persistence of synthetic dyes like this compound. Studies indicate that these compounds can accumulate in aquatic systems, potentially leading to toxic effects on marine life .

Comparative Analysis with Other Dyes

To better understand the biological activity of this compound, a comparison with other common synthetic dyes is beneficial:

Dye NameCAS NumberPrimary UseBiological Activity
This compound17354-14-2Staining triglyceridesLow toxicity; non-mutagenic
Sudan I842-07-9Food coloringModerate toxicity; mutagenic potential
Brilliant Blue FCF3844-45-9Food and cosmetic coloringGenerally recognized as safe

Properties

IUPAC Name

1,4-bis(butylamino)anthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2/c1-3-5-13-23-17-11-12-18(24-14-6-4-2)20-19(17)21(25)15-9-7-8-10-16(15)22(20)26/h7-12,23-24H,3-6,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCQDPIXQTSYZJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=C2C(=C(C=C1)NCCCC)C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5044605
Record name 1,4-Bis(butylamino)anthracene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5044605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17354-14-2
Record name Solvent Blue 35
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17354-14-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name C.I. Solvent Blue 35
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017354142
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,10-Anthracenedione, 1,4-bis(butylamino)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,4-Bis(butylamino)anthracene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5044605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-bis(butylamino)anthraquinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.602
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name SOLVENT BLUE 35
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZVT4Q30OQY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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